N-(1,3-benzodioxol-5-yl)-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines a benzodioxole moiety with a pyrroloquinoline core, making it a subject of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Construction of the Pyrroloquinoline Core: This step often involves the condensation of an appropriate aniline derivative with a diketone, followed by cyclization and oxidation reactions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzodioxole derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies exploring its effects on various biological targets, including enzymes and receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-5-yl)-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide exerts its effects involves the inhibition of specific molecular targets. For instance, in cancer research, it may inhibit enzymes like topoisomerase or kinases, leading to the disruption of DNA replication and cell cycle arrest . The benzodioxole moiety can interact with various biological macromolecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-yl)-4-oxo-1,2-dihydroquinoline-8-sulfonamide: Lacks the methyl group and pyrrolo ring, resulting in different biological activity.
N-(1,3-benzodioxol-5-yl)-6-methyl-4-oxoquinoline-8-sulfonamide: Similar structure but without the pyrrolo ring, affecting its chemical reactivity and biological properties.
Uniqueness
N-(1,3-benzodioxol-5-yl)-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide stands out due to its unique combination of a benzodioxole moiety with a pyrroloquinoline core. This structural arrangement provides distinct electronic properties and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H16N2O5S |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-9-methyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-6-sulfonamide |
InChI |
InChI=1S/C19H16N2O5S/c1-11-6-18(22)21-5-4-12-7-14(9-15(11)19(12)21)27(23,24)20-13-2-3-16-17(8-13)26-10-25-16/h2-3,6-9,20H,4-5,10H2,1H3 |
InChI Key |
URCASFWSUWANAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2CCC3=C2C1=CC(=C3)S(=O)(=O)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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